
4-(bromomethyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. The presence of a bromomethyl group at the 4-position and methyl groups at the 3 and 5 positions are indicative of its potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, a similar approach could be employed, starting with 3,5-dimethylpyrazole as a precursor. The bromomethyl group can be introduced through a halogenation reaction, possibly using N-bromosuccinimide (NBS) as a brominating agent, as seen in the bromination of 1,3,5-trimethyl-4-chloropyrazole . The synthesis of related compounds with aminoalkyl groups at the 4-position has been reported, which involves aminoalkylation of 3,5-dimethylpyrazole .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, Raman, NMR, and X-ray crystallography. For instance, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography . Similarly, the molecular structure of related compounds has been optimized using computational methods such as DFT calculations .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the bromomethyl group is a versatile functional group that can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyrazole ring. The reactivity of the aminoalkyl groups at the 4-position in pyrazole derivatives has been explored, leading to the formation of water-soluble pyrazolate rhodium(I) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's stability, solubility, and reactivity. For example, the introduction of a bromomethyl group can increase the compound's reactivity towards nucleophiles. The vibrational and electronic absorption spectra provide insights into the bonding features and electronic properties of the molecule . Additionally, the antimicrobial and anticancer activities of some pyrazole derivatives have been investigated, highlighting their potential therapeutic applications .
科学的研究の応用
Synthesis of Heterocyclic Systems
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, related to the chemical structure of interest, has been utilized in synthesizing various heterocyclic systems, demonstrating the compound's versatility in creating complex organic molecules. These syntheses contribute to the development of compounds with potential applications in pharmaceuticals and materials science (Bogolyubov, Chernysheva, & Semenov, 2004).
Annular Tautomerism in NH-pyrazoles
Research on NH-pyrazoles, which are structurally related to the compound , has explored their annular tautomerism. Such studies have implications for understanding the chemical behavior of pyrazoles in various environments, impacting the design of pyrazole-based drugs and materials (Cornago et al., 2009).
Multidentate Pyrazolate Ligands
Difunctional pyrazole derivatives, including 3,5-bis(bromomethyl) analogs, serve as precursors for multidentate pyrazolate ligands. These ligands are key in assembling bimetallic complexes, illustrating the compound's role in the development of coordination chemistry and potential catalytic systems (Röder et al., 2001).
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, closely related to the target compound, investigated their potential as corrosion inhibitors. These findings highlight the chemical's applicability in materials science, particularly in protecting metals from corrosion, demonstrating its industrial relevance (Wang et al., 2006).
Synthesis Under Solid–Liquid Phase Transfer Catalysis
Kinetic studies have been conducted on the synthesis of pyrazole derivatives, including 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, under solid–liquid phase transfer catalysis conditions. These studies contribute to the understanding of reaction mechanisms and optimization of synthetic routes for pyrazole derivatives, showcasing the compound's utility in synthetic organic chemistry (Wang, Brahmayya, & Hsieh, 2015).
Anticancer Activity of Heterocyclic Compounds
The synthesis and evaluation of new heterocyclic compounds based on pyrazole derivatives, including those with structural similarities to the compound of interest, have shown anticancer activities. This research underscores the potential of pyrazole derivatives in medicinal chemistry and drug development (Metwally, Abdelrazek, & Eldaly, 2016).
特性
IUPAC Name |
4-(bromomethyl)-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLXMFRHBUPLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3,5-dimethyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

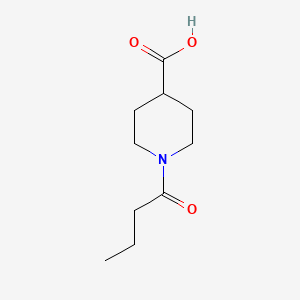
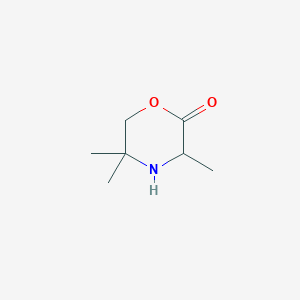
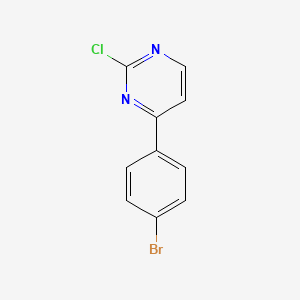
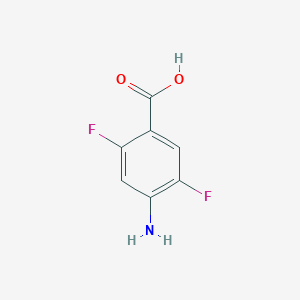
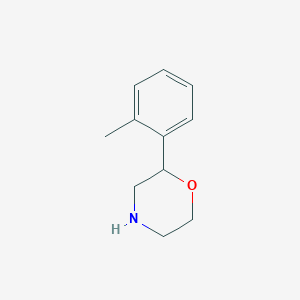





![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)


